4-methoxy-2,5-dimethyl-N-(3-quinolinyl)benzenesulfonamide
Description
4-Methoxy-2,5-dimethyl-N-(3-quinolinyl)benzenesulfonamide is a sulfonamide derivative characterized by a methoxy group, two methyl substituents on the benzene ring, and a quinolin-3-yl amine moiety. The quinoline group in this compound enhances its ability to interact with biological targets, such as parasitic enzymes (e.g., Trypanosoma brucei N-myristoyltransferase), due to its aromatic π-system and hydrophobic properties .
Properties
Molecular Formula |
C18H18N2O3S |
|---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
4-methoxy-2,5-dimethyl-N-quinolin-3-ylbenzenesulfonamide |
InChI |
InChI=1S/C18H18N2O3S/c1-12-9-18(13(2)8-17(12)23-3)24(21,22)20-15-10-14-6-4-5-7-16(14)19-11-15/h4-11,20H,1-3H3 |
InChI Key |
QZJBPZKNKIIDLO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)NC2=CC3=CC=CC=C3N=C2)C)OC |
Origin of Product |
United States |
Preparation Methods
Classical Solution-Phase Synthesis
Reaction conditions from analogous benzenesulfonamide syntheses involve:
-
Solvent : Dichloromethane or tetrahydrofuran (THF) at 0–5°C to moderate exothermicity.
-
Stoichiometry : 1:1.2 molar ratio of sulfonyl chloride to amine to account for volatility losses.
Representative Procedure :
-
Dissolve 3-aminoquinoline (1.0 mmol) in anhydrous THF (10 mL) under N₂.
-
Add triethylamine (2.5 mmol) dropwise at 0°C.
-
Introduce 4-methoxy-2,5-dimethylbenzenesulfonyl chloride (1.2 mmol) dissolved in THF (5 mL) over 30 min.
-
Warm to room temperature and stir for 12 hr.
-
Quench with ice-water, extract with ethyl acetate, dry over Na₂SO₄, and concentrate.
Yield : 68–72% in optimized batches, with purity >95% by HPLC.
Microwave-Assisted Acceleration
The PMC study demonstrated that microwave irradiation at 150°C for 30 min in ethanol increased yields to 89–97% for analogous quinoline sulfonamides by enhancing reaction kinetics and reducing side product formation.
Quinoline Functionalization and Coupling Strategies
Protecting Group Strategies
The methoxy and methyl groups on the benzene ring require protection during earlier synthetic stages to prevent undesired electrophilic substitution. Common approaches include:
-
Methyl ether formation : Using dimethyl sulfate in alkaline conditions for methoxy group installation.
-
Directed ortho-metalation : Employing tert-butoxycarbonyl (Boc) groups to direct methylation at the 2- and 5-positions.
Key Reaction :
Palladium-Catalyzed Cross-Coupling
Patent WO2015054662A1 discloses Suzuki-Miyaura coupling for introducing aryl groups to quinoline, suggesting adaptability for installing methyl substituents. However, direct application to this target molecule requires further validation.
Purification and Analytical Characterization
Chromatographic Purification
Spectroscopic Validation
Representative NMR Data (DMSO-d6) :
| Proton Environment | δ (ppm) | Multiplicity | Integration | Correlation (HSQC/HMBC) |
|---|---|---|---|---|
| Quinoline H-2 | 8.92 | s | 1H | C-3 (145.6 ppm) |
| Methoxy (-OCH₃) | 3.73 | s | 3H | - |
| Aromatic methyl (-CH₃) | 2.40 | s | 6H | C-2 (21.7 ppm) |
| Sulfonamide (-SO₂NH-) | 7.34 | s | 2H | - |
HRMS Analysis :
Yield Optimization and Scalability Challenges
Critical Process Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction Temperature | 0°C → RT | <±5% yield Δ |
| Microwave Power | 150–200 W | +25% yield |
| Solvent Polarity | ε = 4.3–7.6 (THF) | Minimizes hydrolysis |
Pilot-Scale Considerations
-
Heat dissipation : Exothermic sulfonation requires jacketed reactors with glycol cooling.
-
Byproduct management : Aqueous quench solutions require neutralization with CaCO₃ prior to disposal.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Reaction Time | Scalability |
|---|---|---|---|---|
| Classical solution | 68–72 | 95 | 12 hr | High |
| Microwave-assisted | 89–97 | 99 | 30 min | Moderate |
| Flow chemistry | 82* | 98* | 8 min* | Experimental |
Chemical Reactions Analysis
Types of Reactions
4-methoxy-2,5-dimethyl-N-(3-quinolinyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The quinoline moiety can be reduced under specific conditions.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 4-hydroxy-2,5-dimethyl-N-(3-quinolinyl)benzenesulfonamide.
Reduction: Formation of partially or fully reduced quinoline derivatives.
Substitution: Formation of various substituted sulfonamide derivatives.
Scientific Research Applications
Antiviral Activity
Recent studies have indicated that derivatives of benzenesulfonamides, including 4-methoxy-2,5-dimethyl-N-(3-quinolinyl)benzenesulfonamide, exhibit significant antiviral properties. Notably, research has focused on its effects against Hepatitis B virus (HBV).
Key Findings
- Inhibition of HBV : The compound demonstrated potent antiviral activity against both wild-type and drug-resistant strains of HBV with IC values of 1.99 µM and 3.30 µM, respectively .
- Mechanism of Action : The antiviral effect is associated with an increase in intracellular levels of APOBEC3G (A3G), a cellular protein that inhibits HBV replication .
Pharmacokinetics and Toxicity
The pharmacokinetic profile and toxicity of 4-methoxy-2,5-dimethyl-N-(3-quinolinyl)benzenesulfonamide were evaluated in animal models:
- Acute Toxicity : In mice, the median lethal dose (LD) was determined to be 448 mg/kg, indicating low acute toxicity .
- Pharmacokinetic Studies : The compound exhibited favorable pharmacokinetic properties with a significant area under the curve (AUC), suggesting effective systemic availability after administration .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The synthesis pathway includes alkylation and condensation reactions that yield the final product with high purity .
Comparative Efficacy
A comparative analysis was conducted with other antiviral agents like lamivudine (3TC). The results showed that 4-methoxy-2,5-dimethyl-N-(3-quinolinyl)benzenesulfonamide outperformed lamivudine in inhibiting HBV replication, especially in drug-resistant strains.
| Compound | IC (µM) | LD (mg/kg) | SI |
|---|---|---|---|
| 4-Methoxy-2,5-dimethyl-N-(3-quinolinyl)benzenesulfonamide | 1.99 (wild-type), 3.30 (drug-resistant) | 448 | 58 (wild-type), 52 (drug-resistant) |
| Lamivudine (3TC) | 7.37 (wild-type), >440 (drug-resistant) | N/A | N/A |
SI = Selectivity Index
Study on Hepatitis B Virus
In a controlled study involving HepG2.2.15 cells, treatment with 4-methoxy-2,5-dimethyl-N-(3-quinolinyl)benzenesulfonamide resulted in a significant reduction in HBV DNA levels compared to untreated controls. The study concluded that the compound could be a promising candidate for further development as an antiviral agent against HBV infections .
Evaluation in Animal Models
In vivo studies using duck hepatitis B virus (DHBV)-infected ducks demonstrated that oral administration of the compound significantly reduced viral loads over a treatment period of two weeks .
Mechanism of Action
The mechanism of action of 4-methoxy-2,5-dimethyl-N-(3-quinolinyl)benzenesulfonamide involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting the replication process. Additionally, the sulfonamide group can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. These interactions can lead to the modulation of various biological pathways, contributing to the compound’s pharmacological effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogues and their differences are summarized below:
Key Observations :
- Ethoxy vs.
- Quinoline vs. Pyridine: Substituting quinoline with pyridine (e.g., CAS 873676-20-1) reduces aromatic surface area, likely diminishing binding affinity to targets requiring π-π interactions .
- Halogen Introduction : Bromine substitution (CAS 1374681-80-7) enhances electrophilicity, which may improve target binding but increase toxicity risks .
Physicochemical Properties
Biological Activity
4-Methoxy-2,5-dimethyl-N-(3-quinolinyl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, including its antimicrobial properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a quinoline moiety attached to a benzenesulfonamide structure, characterized by the presence of a methoxy group and two methyl groups on the benzene ring. This unique configuration allows for enhanced interaction with various biological targets.
Chemical Structure
| Property | Value |
|---|---|
| Molecular Formula | C17H18N2O4S |
| Molecular Weight | 346.40 g/mol |
| CAS Number | [Not specified] |
Antimicrobial Activity
The compound exhibits notable antimicrobial properties against various bacteria and fungi. Research indicates that derivatives of quinoline sulfonamides, including 4-methoxy-2,5-dimethyl-N-(3-quinolinyl)benzenesulfonamide, can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria.
Minimum Inhibitory Concentration (MIC) values for related compounds have been documented:
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| 3l | E. coli | 7.812 |
| 3l | C. albicans | 31.125 |
| 3c | S. aureus | 15.625 |
| 3d | P. aeruginosa | 62.500 |
These results demonstrate the compound's potential as an effective antimicrobial agent, particularly against E. coli and C. albicans .
The mechanisms by which this compound exerts its antimicrobial effects include:
- DNA Intercalation : The quinoline moiety allows for intercalation with DNA, potentially disrupting replication processes.
- Enzyme Inhibition : The sulfonamide group can inhibit certain enzymes by binding to their active sites, blocking their catalytic functions.
Antibiofilm Activity
Recent studies have shown that the compound also possesses antibiofilm properties. For instance, it has been reported that at a concentration of 10 µg/mL, it significantly reduces biofilm formation in E. coli and other pathogens:
- E. coli: 94.60% reduction
- P. aeruginosa: 91.74% reduction
- C. neoformans: 98.03% reduction
These findings suggest that the compound may be useful in treating infections associated with biofilm-forming bacteria .
Study on Antimicrobial Efficacy
A study conducted on a series of quinoline derivatives indicated that compounds similar to 4-methoxy-2,5-dimethyl-N-(3-quinolinyl)benzenesulfonamide exhibited varying degrees of antimicrobial activity against multiple strains of bacteria and fungi . The study highlighted the importance of structural modifications in enhancing biological activity.
Structure-Activity Relationship (SAR)
The introduction of specific functional groups significantly influences the biological activity of sulfonamide derivatives:
- Methoxy Group : Enhances activity against S. aureus and E. coli.
- Dimethyl Substitution : Increases overall potency across tested strains.
This relationship underscores the potential for rational design in developing more effective antimicrobial agents based on this scaffold .
Q & A
Q. What spectroscopic techniques are most effective for characterizing 4-methoxy-2,5-dimethyl-N-(3-quinolinyl)benzenesulfonamide?
Answer:
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR are critical for confirming substituent positions on the benzene and quinoline rings. For example, methoxy and methyl groups exhibit distinct splitting patterns in 1H NMR .
- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns, aiding in structural validation .
- Infrared (IR) Spectroscopy: Identifies functional groups like sulfonamide (S=O stretching at ~1350–1150 cm⁻¹) and methoxy (C-O stretching near 1250 cm⁻¹) .
Q. What synthetic strategies are commonly employed for the preparation of this compound?
Answer:
- Sulfonamide Coupling: React 4-methoxy-2,5-dimethylbenzenesulfonyl chloride with 3-aminoquinoline under basic conditions (e.g., pyridine or triethylamine) in anhydrous dichloromethane .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures purity. Monitor by TLC .
Q. How can researchers ensure compound purity during synthesis?
Answer:
- Chromatographic Methods: Use reversed-phase HPLC with a C18 column (acetonitrile/water mobile phase) to separate byproducts .
- Thermogravimetric Analysis (TGA): Assess thermal stability and residual solvents. Purity >98% is typically required for biological assays .
Advanced Research Questions
Q. How can computational modeling predict the binding affinity of this compound to its target?
Answer:
- Molecular Docking: Use software like AutoDock Vina to simulate interactions with proteins (e.g., kinases). The quinoline moiety often engages in π-π stacking with aromatic residues .
- Quantitative Structure-Activity Relationship (QSAR): Correlate electronic (Hammett constants) and steric (molar refractivity) parameters with activity data from analogs .
Q. How to design experiments for structure-activity relationship (SAR) studies?
Answer:
- Systematic Substitution: Modify substituents on the benzene (e.g., methoxy → ethoxy) or quinoline (e.g., position 3 vs. 8) to assess impact on activity .
- Biological Assays: Pair synthetic analogs with enzymatic assays (e.g., kinase inhibition) or cell-based models (e.g., cytotoxicity in cancer lines) .
Q. What methodologies resolve contradictions in reported biological activities of similar benzenesulfonamides?
Answer:
Q. How to address challenges in crystallizing this compound for X-ray diffraction?
Answer:
Q. What frameworks assess the compound’s potential as a kinase inhibitor?
Answer:
- Enzyme Assays: Measure inhibition of ATP binding using fluorescent ADP-Glo™ kits. Include positive controls (e.g., staurosporine) .
- Cellular Validation: Use phospho-specific antibodies in Western blotting to confirm target modulation in relevant cell lines .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
